

Synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinone Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-(Aminomethyl)-2-oxazolidinone

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This document provides detailed application notes and experimental protocols for the synthesis of **N-aryl-5-(aminomethyl)-2-oxazolidinone** derivatives, a critical scaffold in medicinal chemistry, most notably recognized in the antibiotic Linezolid. The protocols outlined below are based on established and versatile synthetic strategies, offering pathways for the preparation of a diverse range of analogues for drug discovery and development.

Introduction

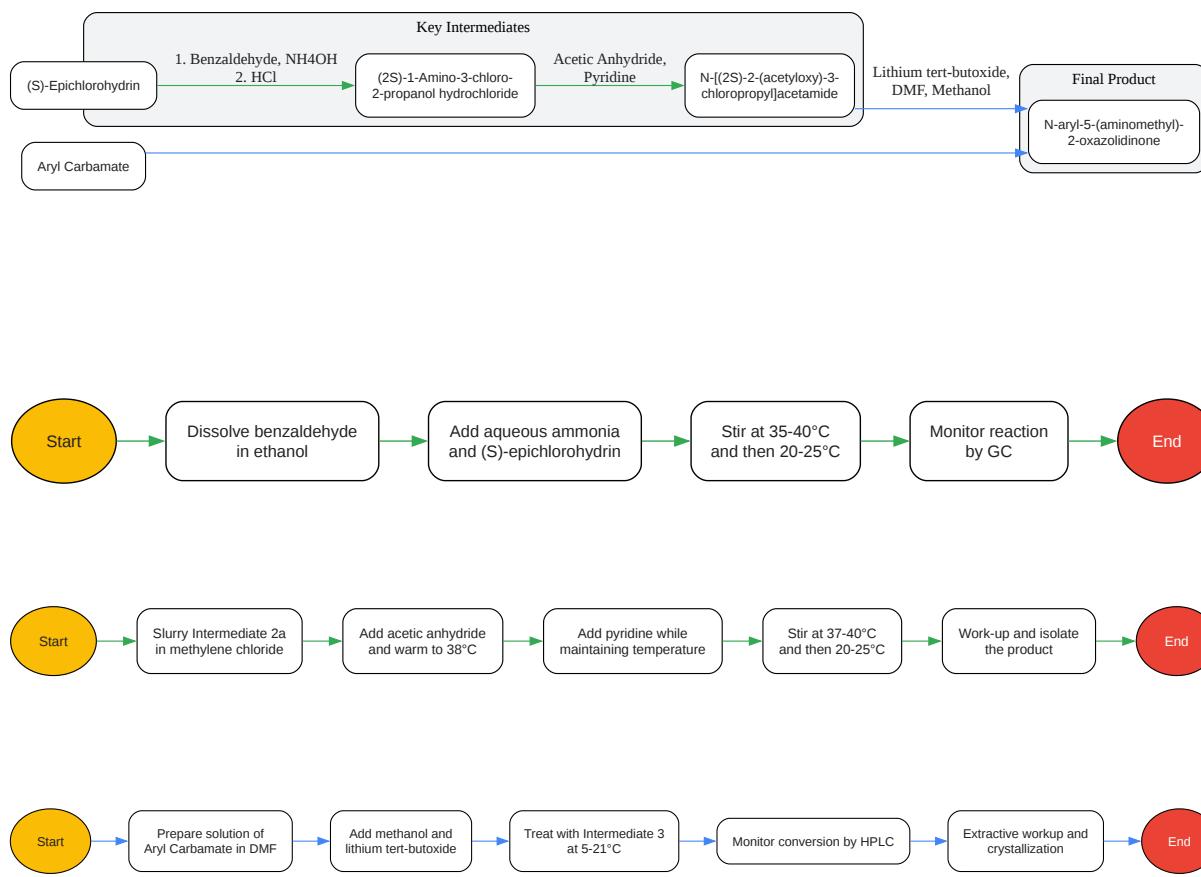
N-aryl-5-(aminomethyl)-2-oxazolidinones are a prominent class of synthetic compounds, renowned for their antibacterial activity.^{[1][2]} They function as protein synthesis inhibitors by binding to the 50S ribosomal subunit.^[2] The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological properties.^{[3][4]} This document details key synthetic routes, providing researchers with the necessary information to produce these valuable compounds.

Synthetic Strategies Overview

Several synthetic routes to **N-aryl-5-(aminomethyl)-2-oxazolidinone** derivatives have been developed. A highly convergent and versatile one-step method involves the coupling of an aryl carbamate with a suitable C3 synthon derived from (S)-epichlorohydrin.^{[5][6]} Alternative

methods include the reaction of aryl isocyanates with epoxides or metal-catalyzed cross-coupling reactions.^{[7][8]} The choice of strategy often depends on the desired scale, substituent patterns, and available starting materials.

The following diagram illustrates a common and efficient synthetic pathway.



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